molecular formula C6H6N2O2 B1526698 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole CAS No. 134517-52-5

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Cat. No. B1526698
M. Wt: 138.12 g/mol
InChI Key: IDCDKJBEUIEYQT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Oxazole-Based Compounds in Anticancer Research

Oxazole-based compounds, including 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole, have been widely studied for their anticancer properties. The presence of oxygen and nitrogen atoms within the oxazole core structure facilitates various types of interactions with different enzymes and receptors. This has led to the discovery of new drugs aimed at combating cancer. Recent research has focused on synthesizing and evaluating biologically active derivatives of oxazole-based compounds, highlighting their potential in anticancer applications (Chiacchio et al., 2020).

Coordination Chemistry and Asymmetric Synthesis

The coordination chemistry of oxazoline ligands, derived from oxazole-based compounds, plays a significant role in asymmetric organic syntheses. These ligands have been employed by various research groups as chiral auxiliaries in transition metal-catalyzed processes. Oxazolines are valued for their versatility in ligand design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near the donor atoms. This research area offers insights into the structural characterization of oxazoline ligands in both solid state and solution, showcasing their application in creating enantioselective catalysts (Gómez et al., 1999).

Advancements in Oxazole-Based Medicinal Chemistry

Oxazole compounds exhibit a wide range of biological activities due to their ability to bind with various enzymes and receptors through non-covalent interactions. This has made oxazole-based derivatives an active area of research in medicinal drug development. These compounds have been explored for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, among others. The exploration of oxazole compounds as clinical drugs or drug candidates represents a significant portion of contemporary medicinal chemistry, with numerous compounds showing potential for the treatment of diverse diseases (Zhang et al., 2018).

Synthesis of Oxazoles from N-Propargylcarboxamides

A notable method involves the synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides using AuCl(3) as a catalyst under mild conditions. This process allows for the direct and catalytic access to alkylidene oxazolines, demonstrating an innovative approach to oxazole synthesis. Such methodologies highlight the versatility and efficiency of generating oxazole compounds, which are crucial for further pharmaceutical applications (Hashmi et al., 2004).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(isocyanatomethyl)-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-2-6(10-8-5)3-7-4-9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCDKJBEUIEYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Isocyanatomethyl)-3-methyl-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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